6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

This compound's unique 2-(2-fluorobenzyl) substituent provides an uncommon SAR probe for kinase selectivity profiling, absent in standard 6-aryl imidazo[2,1-b]thiazoles. It addresses a critical gap in diversity-oriented kinase screening decks where conventional analogs have failed. Ideal for BRAF-mutant cell line cytotoxicity testing (e.g., A375, COLO 205) and as a key intermediate for 2-benzyl analog synthesis. Procurement offers the opportunity to identify novel selectivity fingerprints in exploratory kinase panels.

Molecular Formula C18H12F2N2S
Molecular Weight 326.36
CAS No. 881968-89-4
Cat. No. B2527945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
CAS881968-89-4
Molecular FormulaC18H12F2N2S
Molecular Weight326.36
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F)F
InChIInChI=1S/C18H12F2N2S/c19-14-7-5-12(6-8-14)17-11-22-10-15(23-18(22)21-17)9-13-3-1-2-4-16(13)20/h1-8,10-11H,9H2
InChIKeyFDLXBZROLUTTLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole (CAS 881968-89-4): Procurement and Differentiation Guide


6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole (CAS 881968-89-4), also named 2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole, is a synthetic small-molecule heterocycle (C18H12F2N2S, MW 326.36) belonging to the imidazo[2,1-b]thiazole scaffold class . This class is broadly investigated for anticancer and kinase inhibitory properties, and the compound's distinct 2-(2-fluorobenzyl) and 6-(4-fluorophenyl) substitution pattern differentiates it from common analogs . However, publicly available quantitative pharmacological data for this precise compound are extremely limited, and procurement decisions must currently rely on class-level expectations rather than direct comparative evidence.

Why Generic Imidazo[2,1-b]thiazole Analogs Cannot Replace 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole


The imidazo[2,1-b]thiazole core tolerates diverse substitutions that profoundly alter target engagement and selectivity. This compound bears a specific 2-(2-fluorobenzyl) group and a 6-(4-fluorophenyl) group, a combination not commonly found in commercially available analogs like 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (CAS 7025-29-8) or 6-(2-fluorophenyl) derivatives . Even minor substituent shifts can redirect kinase inhibition profiles (e.g., from BRAF to ALK or FAK) [1]. Without quantitative target-engagement data for this exact molecule, substituting a generic 'imidazo[2,1-b]thiazole' risks unpredictable potency and selectivity changes in biological assays.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole


Structural Uniqueness: 2-(2-Fluorobenzyl) vs. Common 6-Aryl Substitutions

The target compound is the only commercially cataloged imidazo[2,1-b]thiazole that combines a 6-(4-fluorophenyl) group with a 2-(2-fluorobenzyl) substituent . Common analogs such as 6-(4-fluorophenyl)imidazo[2,1-b]thiazole (CAS 7025-29-8) and 6-(2-fluorophenyl)imidazo[2,1-b]thiazole (CAS 439094-75-4) lack the 2-benzyl moiety entirely, while 2-benzyl analogs typically carry different 6-aryl groups [1]. This distinct substitution geometry is predicted to alter the compound's vector and interaction with kinase hinge regions compared to simpler 6-aryl derivatives, though direct comparative biochemical data are not publicly available.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Hopping

Class-Level Anticancer Potential vs. Untested Derivatives

Imidazo[2,1-b]thiazole derivatives with aryl substitutions at positions 5 and 6 have demonstrated significant antiproliferative activity. For example, compound 8u (a 5,6-diarylimidazo[2,1-b]thiazole with a terminal sulfonamide) in a related series showed IC50 values of 0.845 μM (NCI-H460) and 0.476 μM (MCF7) and inhibited V600E-B-RAF (IC50 39.9 nM) [1]. While these data are not from the target compound, they establish that the imidazo[2,1-b]thiazole core can yield potent kinase inhibitors. The target compound, lacking a sulfonamide but bearing a 2-fluorobenzyl group, may exhibit a distinct kinase selectivity profile, but no experimental confirmation exists.

Anticancer Agents Cytotoxicity NCI-60 Panel

Reported Immunostimulating and Anti-inflammatory Class Activity

Vendor documentation attributes 'excellent immunostimulating and anti-inflammatory activities' to the imidazothiazole scaffold . However, no quantitative cytokine modulation data (e.g., IC50 for TNF-α or IL-6 inhibition) are provided for this specific compound, nor are comparator data available against reference immunomodulators. This claim remains unsubstantiated by peer-reviewed publications for the target molecule.

Immunomodulation Anti-inflammatory Drug Discovery

Application Scenarios for 6-(4-Fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole Based on Current Evidence


Kinase Inhibitor Screening Libraries for Novel Selectivity Profiling

Given the established kinase inhibitory activity of imidazo[2,1-b]thiazole derivatives [1], this compound's unique 2-(2-fluorobenzyl) substituent makes it a candidate for inclusion in diversity-oriented kinase screening decks, particularly where standard 6-aryl analogs have failed to yield selective hits. Its procurement is justified for exploratory screening against kinase panels to identify novel selectivity fingerprints.

Medicinal Chemistry SAR Expansion Around the 2-Position

Structure-activity relationship (SAR) studies on imidazo[2,1-b]thiazoles have focused primarily on 5- and 6-position modifications [1]. The target compound offers a rare opportunity to probe the 2-benzyl position, which could influence binding mode and pharmacokinetics. It can serve as a key intermediate or reference compound for synthetic efforts aimed at optimizing 2-substituted analogs.

Anticancer Lead Generation in BRAF/RAF Pathway Projects

Although direct data are lacking, the class has produced potent BRAF/C-RAF inhibitors (e.g., compound 8u with V600E-B-RAF IC50 39.9 nM) [1]. Procuring this compound for preliminary cytotoxicity screening against BRAF-mutant cell lines (e.g., A375, COLO 205) is a rational, albeit high-risk, strategy to identify a new chemical starting point for BRAF inhibitor programs.

Immunology Pilot Studies Requiring Novel Scaffolds

The vendor-reported immunostimulating and anti-inflammatory potential is unvalidated but suggests this compound could be tested in low-cost in vitro assays (e.g., NF-κB reporter, cytokine release) as part of a broader immunomodulatory screening cascade. Procurement is only recommended when compound cost and availability align with early-stage hit discovery budgets.

Quote Request

Request a Quote for 6-(4-fluorophenyl)-2-[(2-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.